(4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine
Description
Structure
3D Structure
Properties
CAS No. |
5833-82-9 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-11-5-2-3-7-13(11)17-15-18-14(10-19-15)12-6-4-8-16-9-12/h2-10H,1H3,(H,17,18) |
InChI Key |
FXHPQWBPQCARGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3 |
solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Construction via Hantzsch-Type Cyclization
A robust and widely used method for synthesizing 2,4-disubstituted thiazoles, including compounds structurally related to this compound, involves the cyclization of thioamides or thioureas with α-bromo ketones or α-bromo esters.
Procedure: A mixture of methyl aryl ketone (e.g., o-tolyl methyl ketone), N-bromosuccinimide (NBS), and thioamide or thiourea derivative is stirred in an appropriate solvent (e.g., ethanol) under visible light irradiation at room temperature for about 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). The precipitate formed is filtered and purified by recrystallization.
Mechanism: The sulfur atom in the thioamide attacks the α-bromo ketone to form an isothiourea intermediate, which undergoes cyclocondensation and elimination of water to yield the thiazole ring.
Yields: This method typically provides good to excellent yields (70–90%) and is scalable to gram quantities.
Preparation of 2-Amino-4-(Pyridin-3-yl)thiazole Intermediate
The key intermediate, 2-amino-4-(pyridin-3-yl)thiazole, can be synthesized by condensation of 2-bromoacetylpyridine hydrobromide with thiourea:
Reaction: 2-Bromoacetylpyridine hydrobromide reacts with thiourea in refluxing ethanol or another suitable solvent to form the aminothiazole core bearing the pyridin-3-yl substituent at the 4-position.
Notes: This condensation is critical as it introduces the pyridinyl ring directly onto the thiazole scaffold. The reaction conditions are mild and generally yield pure aminothiazole intermediates suitable for further functionalization.
Amination to Install the o-Tolyl Amine Group at the 2-Position
The 2-position amination to introduce the o-tolyl amine moiety is typically achieved by nucleophilic substitution or coupling reactions involving the 2-amino-thiazole intermediate:
Method: The 2-amino group on the thiazole can be reacted with o-tolyl halides or via amide coupling with o-tolyl derivatives under suitable catalytic or base conditions to form the desired this compound.
Alternative routes: Some syntheses involve the formation of hydrazinyl or hydrazono intermediates followed by cyclization with aryl halides or acid derivatives to install the o-tolyl amine substituent.
Catalytic and Solvent Effects
Triethylamine or other mild bases are often used as catalysts to facilitate cyclization and amination steps.
Solvent choice (ethanol, 2-propanol, or dichloromethane) affects solubility and reaction rates. Ethanol is preferred for its green chemistry profile and ease of product isolation.
Visible light irradiation has been reported to enhance thiazole ring formation efficiency under mild conditions.
Data Table: Summary of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.
Anticancer Potential
The compound has shown promise in anticancer applications. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer types, including breast and prostate cancers. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .
This compound interacts with various biological targets, which can be summarized as follows:
| Biological Target | Activity | Reference |
|---|---|---|
| Bacterial enzymes | Inhibition | |
| Cancer cell receptors | Inhibition | |
| Enzymatic pathways | Modulation |
These interactions are crucial for understanding how the compound can be utilized in therapeutic settings.
Synthetic Methodologies
Several synthetic routes have been explored to produce this compound. Common methods include:
- Condensation Reactions : Utilizing pyridine derivatives and thiazole precursors.
- Substitution Reactions : Modifying existing thiazole compounds to incorporate the o-tolyl amine functionality.
- Multi-step Synthesis : Combining various reactions to achieve the desired compound with high purity.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of this compound, researchers found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a new therapeutic agent.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The results showed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its mechanism of action as an anticancer agent .
Mechanism of Action
The mechanism by which N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine and its analogs:
Structural and Functional Insights
Core Heterocycle Variations
- Thiazole vs. Benzothiazine : The benzothiazine derivative (C₁₅H₁₄N₂S) has a fused benzene ring, increasing hydrophobicity and molecular weight compared to the simpler thiazole core in the target compound. This may influence membrane permeability or target binding .
Substituent Effects
- Pyridin-3-yl Group : The pyridine ring in the target compound could enhance π-π stacking interactions with aromatic residues in protein binding pockets, a feature absent in analogs like the benzothiazine derivative.
- Nitro Group : The nitro substituent in [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine may improve binding affinity through electron-withdrawing effects but could reduce metabolic stability .
Research Findings and Limitations
- Data Gaps : Direct biological data for this compound is absent in the evidence. Predictions are based on structural analogs, necessitating further experimental validation.
- Synthetic Accessibility : Thiazole derivatives are generally synthetically tractable, but substituent positioning (e.g., pyridin-3-yl vs. pyridin-2-yl) may require tailored routes .
Biological Activity
(4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a pyridine moiety, and an o-tolyl amine group, which collectively contribute to its pharmacological potential. Research has indicated that this compound may serve as a candidate for drug development, particularly in the realms of antimicrobial and anticancer therapies.
Chemical Structure
The structural composition of this compound can be summarized as follows:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Pyridine Ring : An aromatic ring that enhances the compound's reactivity.
- o-Tolyl Amine Group : Introduces additional functionality through the amino group.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. The compound has demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition of growth. For example, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have revealed that this compound inhibits cell proliferation in several cancer cell lines, including breast, colon, and melanoma cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, a crucial process for cell division .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Pyridin-3-yl)thiazole | Thiazole ring with pyridine | Antimicrobial |
| 2-Amino-thiazole | Simple thiazole derivative | Anticancer |
| N-(Pyridin-4-yl)benzamide | Pyridine attached to a benzamide | Enzyme inhibition |
| 5-Methylthiazole | Methyl-substituted thiazole | Antimicrobial |
This table highlights the diversity within thiazole and pyridine derivatives while showcasing the unique structural features of this compound that may contribute to its specific biological activities .
Case Studies
Recent studies have focused on synthesizing derivatives of thiazoles and evaluating their biological activities. For instance, a series of 5-N-Arylaminothiazoles were synthesized, and modifications at various positions significantly affected yield and biological activity. The introduction of functional groups at specific positions enhanced both yield and potency against cancer cell lines .
In another study, derivatives of 2-amino-thiazole exhibited broad-spectrum antitumor activity against various cancer cell lines, suggesting that modifications in the thiazole scaffold can lead to improved therapeutic agents .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine?
Answer:
The synthesis typically involves coupling reactions between pyridine-thiazole intermediates and o-tolylamine derivatives. A validated approach includes:
Thiazole Core Formation : React 3-aminopyridine with thiourea derivatives in the presence of α-haloketones to form the thiazole ring .
Amine Coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution to attach the o-tolylamine group to the thiazole-pyridine scaffold .
Purification : Crystallize the product using ethanol/water mixtures, and confirm purity via HPLC (>95%) and elemental analysis .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- 1H/13C NMR : Assign peaks to confirm the thiazole-pyridine backbone (e.g., aromatic protons at δ 7.2–8.5 ppm) and o-tolyl substituents (methyl resonance at δ 2.3–2.6 ppm) .
- IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C=N/C–S vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 296.08) .
- X-ray Crystallography : Resolve tautomeric preferences and hydrogen-bonding networks in solid-state structures .
Basic: What safety protocols are essential for handling this compound?
Answer:
Based on safety data sheets for structurally similar amines:
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Waste Disposal : Neutralize with dilute acetic acid before incineration by licensed facilities .
Advanced: How does tautomerism influence the electronic properties of this compound?
Answer:
Quantum chemical studies (e.g., DFT/B3LYP/6-311++G**) reveal:
- Tautomeric Equilibria : The hydrogen atom can shift between pyridine-N and thiazole-N, yielding six isomers within ~4 kcal/mol energy differences .
- Electronic Effects : Protonation stabilizes the divalent N(I) configuration (R–N←L), enhancing electron-donating capacity. Molecular orbital analysis shows two lone pairs on nitrogen in protonated forms .
- Implications : Tautomerism affects binding affinity in biological targets (e.g., kinases) and must be modeled in docking studies .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Answer:
Structural Variability : Compare substituent effects (e.g., electron-withdrawing groups on pyridine vs. thiazole) using SAR tables (Table 1, ).
Assay Conditions : Standardize cytotoxicity assays (e.g., MTT) across cell lines (HeLa vs. MCF-7) and control for solvent artifacts (DMSO ≤0.1%) .
Computational Validation : Perform MD simulations to assess target-ligand stability (e.g., EGFR TK domain) and correlate with IC50 discrepancies .
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Answer:
Prodrug Design : Introduce morpholine or trifluoromethyl groups to enhance solubility (logP reduction from 3.2 to 2.1) .
Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve plasma half-life .
Metabolic Stability : Assess CYP450 inhibition via liver microsome assays and modify vulnerable sites (e.g., methyl groups on o-tolyl) .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Answer:
Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., COX-2 or BRAF V600E) .
QSAR Models : Train algorithms on datasets (e.g., IC50 vs. Hammett σ values) to prioritize electron-donating substituents .
ADMET Prediction : Employ SwissADME to optimize parameters like topological polar surface area (<140 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
